molecular formula C25H27ClN2O2 B2713127 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide CAS No. 851407-19-7

1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide

Número de catálogo: B2713127
Número CAS: 851407-19-7
Peso molecular: 422.95
Clave InChI: DGGRRCZFUGJTAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C25H27ClN2O2 and its molecular weight is 422.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide , commonly referred to as DEDQ, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

DEDQ features a quinoline core structure linked to a cyclopentanecarboxamide moiety. The molecular formula is C19H24ClN2O2C_{19}H_{24}ClN_{2}O_{2}, with a molecular weight of approximately 344.86 g/mol. Its predicted properties include:

PropertyValue
Boiling Point726.6 ± 70.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
SolubilityDMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml
pKa9.56 ± 0.40 (Predicted)
ColorWhite to beige

The biological activity of DEDQ is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:

  • Enzyme Inhibition: DEDQ has been shown to inhibit certain enzymes that are critical in various metabolic pathways.
  • Receptor Binding: It may bind to specific receptors, leading to modulation of biological responses.

Biological Activity

Research indicates that DEDQ exhibits several pharmacological activities:

Antibacterial Activity

Studies have demonstrated that DEDQ possesses notable antibacterial properties against a range of bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell walls and inhibition of bacterial growth.

Enzyme Inhibition

DEDQ has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's inhibitory activity was assessed using standard assays, revealing competitive inhibition with IC50 values comparable to established AChE inhibitors.

Antitumor Activity

Preliminary studies suggest that DEDQ may also have antitumor properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of DEDQ against various pathogens.
    • Methodology : Disk diffusion method was employed using different concentrations of DEDQ.
    • Results : Significant zones of inhibition were observed against S. typhi and B. subtilis, indicating strong antibacterial potential.
  • AChE Inhibition Assay :
    • Objective : To determine the inhibitory effect of DEDQ on AChE.
    • Methodology : A colorimetric assay was performed using acetylthiocholine as a substrate.
    • Results : DEDQ showed an IC50 value of 5 µM, demonstrating effective inhibition compared to standard drugs.
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects of DEDQ on cancer cell lines.
    • Methodology : MTT assay was used to evaluate cell viability post-treatment with DEDQ.
    • Results : A dose-dependent decrease in cell viability was noted in several cancer cell lines, suggesting potential use in cancer therapy.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound has been primarily investigated for its potential in treating various forms of cancer, particularly acute myeloid leukemia (AML). Its structure suggests that it may inhibit specific enzymes involved in cancer cell proliferation and survival.

Cancer Treatment

Recent studies have highlighted the role of this compound in targeting mutant isocitrate dehydrogenase 1 (IDH1) proteins, which are implicated in the pathogenesis of AML. By inhibiting these mutant proteins, the compound can reduce levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis.

Key Findings:

  • Efficacy in AML: Clinical trials have demonstrated that compounds targeting IDH1 mutations can lead to significant improvements in patient outcomes. For instance, olutasidenib, a related compound, showed a complete remission rate of 35% in patients with relapsed or refractory AML harboring mIDH1 mutations .
  • Mechanism of Action: The inhibition of mutant IDH1 leads to the restoration of normal cellular differentiation and apoptosis in cancer cells, providing a therapeutic advantage .

Biochemical Mechanisms

The compound's mechanism involves the modulation of metabolic pathways critical for cancer cell survival. By inhibiting specific enzymes, it alters the metabolic landscape of cancer cells, making them more susceptible to treatment.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes involved in metabolic processes:

  • IDH1 Inhibition: The primary target is the mutant IDH1 enzyme. By blocking its activity, the compound decreases the production of oncometabolites that promote tumor growth.
  • Impact on Metabolism: The alteration in metabolic pathways can lead to reduced proliferation and increased apoptosis in malignant cells.

Case Studies

Several clinical studies have explored the efficacy and safety of compounds similar to 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide.

StudyDescriptionResults
Phase 2 Trial (Olutasidenib)Evaluated efficacy in relapsed/refractory AML patients with mIDH1 mutations.35% complete remission rate; median duration of response was 25.9 months .
Pharmacokinetics StudyAssessed absorption and metabolism of IDH inhibitors.Steady-state concentrations achieved within therapeutic range .
Comparative Efficacy StudyCompared olutasidenib with other IDH inhibitors like ivosidenib.Olutasidenib showed superior remission rates compared to historical controls .

Propiedades

Número CAS

851407-19-7

Fórmula molecular

C25H27ClN2O2

Peso molecular

422.95

Nombre IUPAC

1-(4-chlorophenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C25H27ClN2O2/c1-16-5-6-17(2)22-21(16)15-18(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)19-7-9-20(26)10-8-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29)

Clave InChI

DGGRRCZFUGJTAK-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.